

# Atrasentan and RAS Inhibitors: A Synergistic Approach to Mitigating Kidney Disease Progression

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of **Atrasentan** in combination with Renin-Angiotensin System (RAS) inhibitors versus RAS inhibitor monotherapy for the treatment of chronic kidney disease (CKD), with a focus on diabetic nephropathy and IgA nephropathy. The evidence overwhelmingly supports a combination therapy approach to achieve superior anti-proteinuric effects and slow disease progression.

Atrasentan, a selective endothelin-A (ETA) receptor antagonist, has emerged as a promising therapeutic agent for patients with chronic kidney disease (CKD), particularly those with persistent proteinuria despite standard-of-care treatment with RAS inhibitors. Clinical trials have consistently demonstrated that the addition of Atrasentan to a stable RAS inhibitor regimen results in a clinically significant reduction in albuminuria, a key marker of kidney damage and progression to end-stage renal disease. To date, robust clinical data evaluating Atrasentan as a monotherapy for these conditions are not available, as current ethical and clinical standards mandate the use of RAS inhibitors as a foundational therapy. This guide, therefore, compares the efficacy of Atrasentan in combination with RAS inhibitors against RAS inhibitors alone, the latter represented by the placebo arms in add-on therapy trials.

### **Quantitative Data Summary**

The following tables summarize the key efficacy data from major clinical trials investigating **Atrasentan** as an add-on therapy to RAS inhibitors.



Table 1: Efficacy of **Atrasentan** in Combination with RAS Inhibitors in Patients with Type 2 Diabetes and Chronic Kidney Disease

Study (Trial Name)	Patient Population	Treatment Groups	Duration	Primary Endpoint	Results
de Zeeuw et al., 2014 (RADAR/JAP AN)[1][2]	Type 2 Diabetes, UACR 300- 3500 mg/g, eGFR 30-75 mL/min/1.73 m²	Atrasentan 0.75 mg/day + RASi (n=78) vs. Placebo + RASi (n=50)	12 weeks	Change in UACR	-35% with Atrasentan vs. no significant change with placebo (p<0.001)[1] [2]
Atrasentan 1.25 mg/day + RASi (n=83) vs. Placebo + RASi (n=50)	-38% with Atrasentan vs. no significant change with placebo (p<0.001)[1]				
Heerspink et al., 2019 (SONAR)	Type 2 Diabetes, UACR 300- 5000 mg/g, eGFR 25-75 mL/min/1.73 m², on max tolerated RASi	Atrasentan 0.75 mg/day + RASi (n=1325) vs. Placebo + RASi (n=1323)	Median 2.2 years	Composite kidney outcome (doubling of serum creatinine or end-stage kidney disease)	35% relative risk reduction with Atrasentan (HR 0.65; 95% CI 0.49-0.88; p=0.0047)

Table 2: Efficacy of **Atrasentan** in Combination with RAS Inhibitors in Patients with IgA Nephropathy



Study (Trial Name)	Patient Population	Treatment Groups	Duration	Primary Endpoint	Results
ALIGN (Interim Analysis)	IgA  Nephropathy, proteinuria ≥1 g/day, on max tolerated RASi	Atrasentan 0.75 mg/day + RASi (n≈170) vs. Placebo + RASi (n≈170)	36 weeks	Change in UPCR	36.1% reduction with Atrasentan vs. placebo (p<0.0001)
Atrasentan + RASi + SGLT2i (n≈32) vs. Placebo + RASi + SGLT2i (n≈32)	37.4% reduction with Atrasentan vs. placebo				

## **Experimental Protocols**

SONAR (Study of Diabetic Nephropathy with **Atrasentan**)

- Study Design: A multinational, randomized, double-blind, placebo-controlled, parallel-group trial.
- Patient Population: Patients aged 18-85 years with type 2 diabetes, an estimated glomerular filtration rate (eGFR) of 25 to 75 ml/min/1.73 m², and a urinary albumin-to-creatinine ratio (UACR) of 300 to 5000 mg/g, who were receiving a maximum tolerated labeled dose of a renin-angiotensin system (RAS) inhibitor.
- Enrichment Period: All patients received Atrasentan 0.75 mg daily for 6 weeks. Responders
  (at least a 30% reduction in UACR from baseline) without significant fluid retention were then
  randomized.
- Randomization: Eligible patients were randomly assigned in a 1:1 ratio to receive
   Atrasentan 0.75 mg daily or a matching placebo, in addition to their ongoing RAS inhibitor



therapy.

• Primary Endpoint: A composite of a sustained doubling of the serum creatinine level or the onset of end-stage kidney disease (eGFR <15 ml/min/1.73 m², maintenance dialysis for at least 90 days, or kidney transplantation).

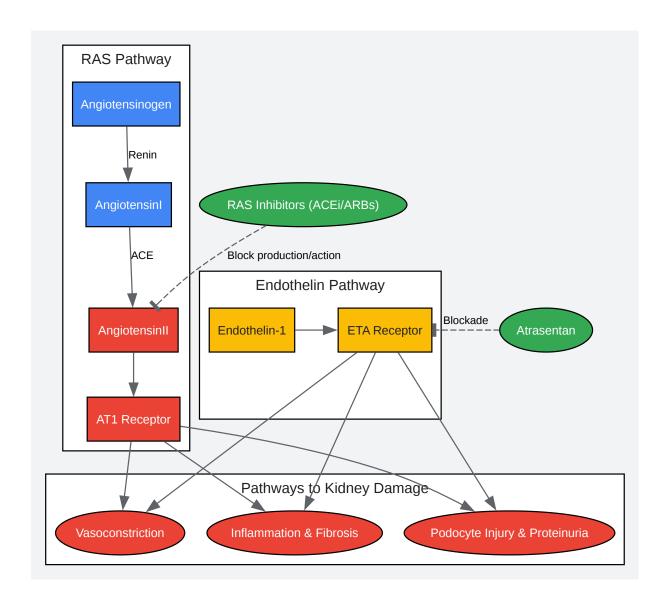
#### ALIGN (Atrasentan in Patients with IgA Nephropathy)

- Study Design: A global, Phase 3, randomized, double-blind, placebo-controlled study.
- Patient Population: Patients with biopsy-proven IgA nephropathy (IgAN) at risk of progressive loss of renal function, with a total urine protein of ≥1 g/day despite being on a maximally tolerated and stable dose of a RAS inhibitor for at least 12 weeks.
- Randomization: Approximately 340 patients were randomized to receive either 0.75 mg of Atrasentan or a placebo daily for 132 weeks.
- Primary Efficacy Endpoint: The change in proteinuria as measured by the 24-hour urine protein to creatinine ratio (UPCR) from baseline to 36 weeks.
- Secondary Endpoints: Include the change in kidney function over time as measured by eGFR.

### **Signaling Pathways and Experimental Workflows**

The synergistic effect of combining **Atrasentan** with RAS inhibitors stems from their complementary mechanisms of action in the kidney. RAS inhibitors block the production or action of angiotensin II, a potent vasoconstrictor that increases intraglomerular pressure and promotes fibrosis. **Atrasentan**, on the other hand, blocks the endothelin-A receptor, inhibiting the effects of endothelin-1, which also contributes to vasoconstriction, podocyte injury, and inflammation.





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Caption: Combined blockade of RAS and Endothelin-A pathways.

The diagram above illustrates the dual blockade strategy. By inhibiting both the Renin-Angiotensin and Endothelin-1 pathways, the combination therapy provides a more comprehensive approach to reducing the hemodynamic and cellular stressors that drive the progression of chronic kidney disease.

In conclusion, the current body of evidence strongly supports the use of **Atrasentan** as an addon therapy to RAS inhibitors for patients with CKD and persistent proteinuria. This combination



therapy has demonstrated superior efficacy in reducing albuminuria compared to RAS inhibitor monotherapy, with a manageable safety profile. Further research from ongoing long-term outcome studies will continue to delineate the full potential of this combination in preserving kidney function and improving patient outcomes.

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